molecular formula C13H11N3 B8506582 4-Azidomethyl-biphenyl

4-Azidomethyl-biphenyl

Cat. No.: B8506582
M. Wt: 209.25 g/mol
InChI Key: XHLHQGJTIDCMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidomethyl-biphenyl is an organic compound characterized by the presence of an azido group (-N₃) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidomethyl-biphenyl typically involves the introduction of an azido group to a biphenyl precursor. One common method is the nucleophilic substitution reaction where a halogenated biphenyl compound reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azidomethyl-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN), elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Mechanism of Action

The mechanism of action of 4-Azidomethyl-biphenyl primarily involves its reactivity due to the azido group. The azido group is highly nucleophilic and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Uniqueness: 4-Azidomethyl-biphenyl is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions compared to simpler azido compounds. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

1-(azidomethyl)-4-phenylbenzene

InChI

InChI=1S/C13H11N3/c14-16-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

XHLHQGJTIDCMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN=[N+]=[N-]

Origin of Product

United States

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